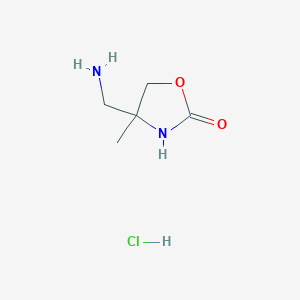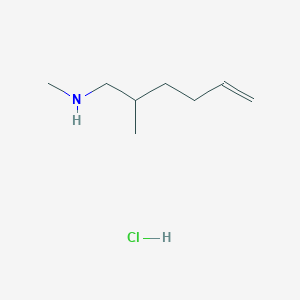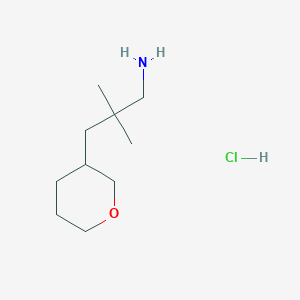
2,2-Dimethyl-3-(oxan-3-yl)propan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-3-(oxan-3-yl)propan-1-amine hydrochloride is a chemical compound with the CAS Number: 2097975-56-7 . It has a molecular weight of 207.74 . The IUPAC name for this compound is 2,2-dimethyl-3-(tetrahydro-2H-pyran-4-yl)propan-1-amine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H21NO.ClH/c1-10(2,8-11)7-9-3-5-12-6-4-9;/h9H,3-8,11H2,1-2H3;1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stable at normal shipping temperatures .科学的研究の応用
Generation of Structurally Diverse Compounds : A study by Roman (2013) used a similar compound, 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, as a starting material in alkylation and ring closure reactions. This process generated a library of structurally diverse compounds, indicating the potential of similar compounds like 2,2-Dimethyl-3-(oxan-3-yl)propan-1-amine hydrochloride in synthetic chemistry applications (Roman, 2013).
Conformational Analyses : Nitek et al. (2020) analyzed crystal structures of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives, which are structurally related to the compound . Their research provides insights into the conformational behaviors of such compounds in different environments, which is crucial for understanding their interactions in biological systems (Nitek et al., 2020).
Synthesis and Characterization of Novel Compounds : Budzisz Elż and Pastuszko Slawomir (1999) explored the reaction of dimethyl 2-methyl- and dimethyl 2-phenyl-4-oxo-4H-chromen-3-yl-phosphonate with various amines, leading to novel classes of compounds. This study highlights the versatility of such chemical reactions in producing new molecules for potential applications (Budzisz Elż & Pastuszko Slawomir, 1999).
Synthesis and Biological Activities : Gopi and Dhanaraju (2018) synthesized novel Mannich base derivatives and examined their anti-diabetic and anti-inflammatory activities. Their work demonstrates the potential pharmaceutical applications of compounds synthesized from dimethyl amine hydrochloride (Gopi & Dhanaraju, 2018).
Application in Polymeric Material Modification : Aly and El-Mohdy (2015) modified radiation-induced poly vinyl alcohol/acrylic acid hydrogels through condensation with various amines, including compounds structurally similar to this compound. This study showcases the potential of such compounds in the modification and enhancement of polymeric materials (Aly & El-Mohdy, 2015).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, use only outdoors or in a well-ventilated area, wear protective gloves/protective clothing/eye protection/face protection, and more .
特性
IUPAC Name |
2,2-dimethyl-3-(oxan-3-yl)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO.ClH/c1-10(2,8-11)6-9-4-3-5-12-7-9;/h9H,3-8,11H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRFZQGWIWNZTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CCCOC1)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1485242.png)
![3-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1485243.png)
![methyl(3-{1-[(oxan-3-yl)methyl]-1H-pyrazol-4-yl}propyl)amine](/img/structure/B1485245.png)
![2-{1-[(oxan-3-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1485246.png)
![(2E)-3-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1485247.png)
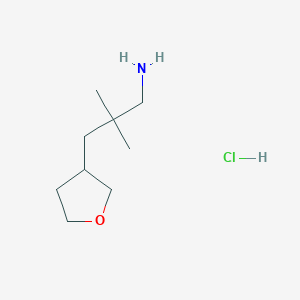
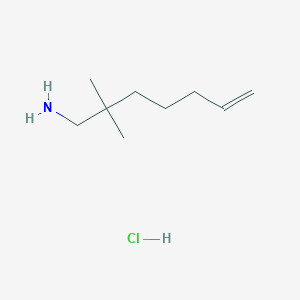
amine hydrochloride](/img/structure/B1485253.png)
amine hydrochloride](/img/structure/B1485254.png)

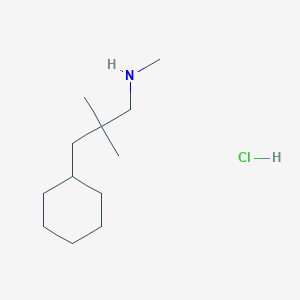
![decahydro-1H-pyrrolo[3,4-b]indolizine dihydrochloride](/img/structure/B1485262.png)
